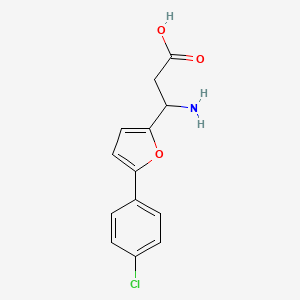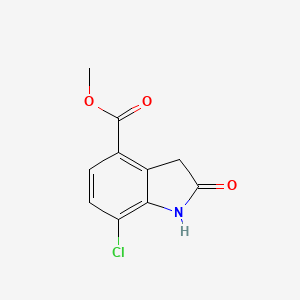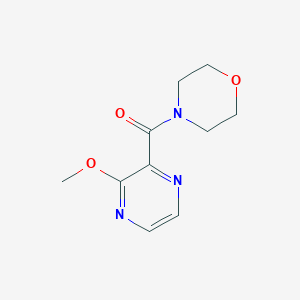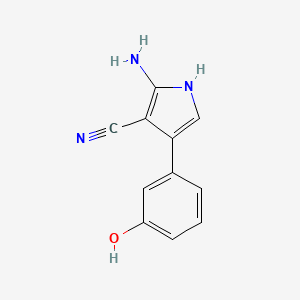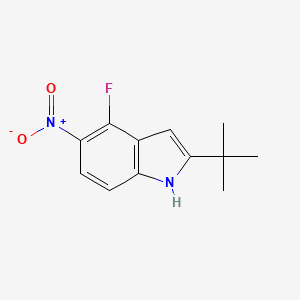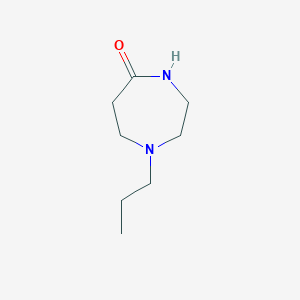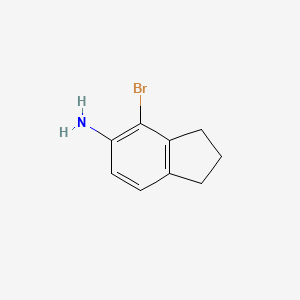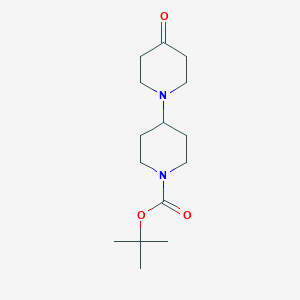
N-(dodecanoil)-esfinganina-1-fosfocolina
Descripción general
Descripción
N-lauroyl-
SM(d18:0/12:0) is a sphingomyelin.
Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica de la N-(dodecanoil)-esfinganina-1-fosfocolina (SM(d18:0/12:0)), y aquí tienes un resumen de los hallazgos:
Espectrometría de masas de ionización por electrospray (ESI-MS)
SM(d18:0/12:0) se ha utilizado como estándar interno en ESI-MS para la cuantificación de lípidos extraídos de muestras de eritrocitos .
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with various proteins and enzymes within the cell
Mode of Action
It is known that similar compounds can alter the fatty acid and protein profiles of cells when cultivated under certain conditions . This suggests that N-(dodecanoyl)-sphinganine-1-phosphocholine may interact with its targets to induce changes in cellular processes.
Biochemical Pathways
It is known that similar compounds can alter important pathways related to oxidative stress and stationary phase response in cells
Result of Action
It is known that similar compounds can alter the abundance of certain proteins and the levels of free cellular thiol, suggesting potential effects on oxidative stress resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(dodecanoyl)-sphinganine-1-phosphocholine. For instance, the presence of N-(dodecanoyl)-sphinganine-1-phosphocholine can alter the fatty acid and protein profiles of cells cultivated in an anaerobic condition
Propiedades
IUPAC Name |
[(2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H73N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h33-34,38H,6-32H2,1-5H3,(H-,36,39,40,41)/t33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFURSPBCUAIO-SZAHLOSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H73N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677071 | |
| Record name | (2S,3R)-2-(Dodecanoylamino)-3-hydroxyoctadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474923-31-4 | |
| Record name | (2S,3R)-2-(Dodecanoylamino)-3-hydroxyoctadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Given that the study identifies lipid metabolism, particularly LysoPA, as a key pathway in FTC, could other lipids like N-(dodecanoyl)-sphinganine-1-phosphocholine also play a role in the disease?
A1: While the study specifically focuses on LysoPA [], the broader implication of altered lipid metabolism in FTC warrants further investigation into the roles of other lipids, including N-(dodecanoyl)-sphinganine-1-phosphocholine. Further research is needed to determine if N-(dodecanoyl)-sphinganine-1-phosphocholine exhibits altered levels in FTC tissues compared to healthy tissues or benign nodules. Investigating its potential involvement in pathways relevant to FTC development, such as cell proliferation, apoptosis, and RAS signaling, could provide valuable insights.
Q2: Could N-(dodecanoyl)-sphinganine-1-phosphocholine serve as a potential biomarker for FTC diagnosis or a target for therapeutic intervention?
A2: The study highlights the potential of LysoPA and its analogs as biomarkers for FTC diagnosis []. Given the structural similarities between LysoPA and N-(dodecanoyl)-sphinganine-1-phosphocholine, it's plausible that N-(dodecanoyl)-sphinganine-1-phosphocholine could also exhibit differential expression in FTC. Investigating its levels in patient samples (e.g., blood, tissue) could reveal if it holds diagnostic potential. Further research is necessary to understand if N-(dodecanoyl)-sphinganine-1-phosphocholine plays a direct role in FTC development and if targeting its synthesis or signaling pathways could be therapeutically beneficial.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


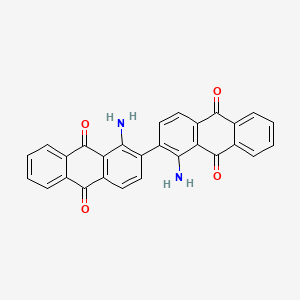


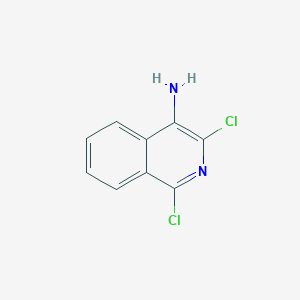
![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)
